molecular formula C13H12O B8744518 Phentydrone CAS No. 634-19-5

Phentydrone

Cat. No.: B8744518
CAS No.: 634-19-5
M. Wt: 184.23 g/mol
InChI Key: PWTXAEYNCISTMB-UHFFFAOYSA-N
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Description

Phentydrone, systematically named 1,2,3,4-tetrahydro-9-fluorenone (THF), is a cyclic ketone derivative with a partially hydrogenated fluorene backbone. It is utilized in chemical synthesis and material science as a solvent or reaction medium, particularly in nanoparticle suspension stabilization and organic transformations . While structurally distinct from tetrahydrofuran (THF), it shares functional similarities with other cyclic ketones and polar aprotic solvents. Its applications span pharmaceutical synthesis, polymer chemistry, and nanotechnology, though its regulatory status and safety profile remain understudied compared to mainstream solvents .

Properties

CAS No.

634-19-5

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

1,2,3,4-tetrahydrofluoren-9-one

InChI

InChI=1S/C13H12O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1,3,5,7H,2,4,6,8H2

InChI Key

PWTXAEYNCISTMB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Phentydrone can be synthesized through several methods. One common route involves the reaction of phenylacetone with methylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reductive amination techniques. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions: Phentydrone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Phentydrone acts as a norepinephrine-dopamine reuptake inhibitor, similar to methylphenidate. It increases the levels of these neurotransmitters in the synaptic cleft by preventing their reuptake into presynaptic neurons. This leads to enhanced stimulation of the central nervous system, resulting in increased alertness, euphoria, and potential for abuse .

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound with Similar Compounds

Compound Chemical Structure Key Functional Groups Molecular Weight (g/mol) Common Applications
This compound Tetrahydro-9-fluorenone Cyclic ketone ~200.3* Solvent, nanoparticle stabilization
Cyclohexanone Cyclohexyl ketone Cyclic ketone 98.15 Industrial solvent, nylon synthesis
Tetrahydrofuran Cyclic ether Ether 72.11 Polymerization solvent, Grignard reactions
Dioxane 1,4-Dioxane Ether 88.11 Solvent for resins, adhesives
Fluorenone Fully aromatic fluorenone Ketone 180.20 Organic semiconductor synthesis

*Molecular weight estimated based on fluorenone derivatives.

Key Observations :

  • Cyclic Ketones (e.g., Cyclohexanone): Like this compound, cyclohexanone is a cyclic ketone but lacks aromaticity. This compound’s partially hydrogenated structure offers intermediate polarity, enhancing its ability to stabilize polar-nonpolar interfaces in nanoparticle suspensions .
  • Ether Solvents (e.g., THF, Dioxane): While THF and dioxane are ethers, this compound’s ketone group provides stronger dipole interactions, making it superior in dissolving polar organometallic compounds .
  • Fully Aromatic Ketones (e.g., Fluorenone): Fluorenone’s fully conjugated system increases thermal stability but reduces solubility in nonpolar media compared to this compound.

Performance in Nanoparticle Suspension Stabilization

Table 2: Solvent Efficacy in TiO₂ Nanoparticle Suspensions

Solvent Polarity Index Boiling Point (°C) Suspension Stability (1–7)* Key Advantages
This compound Moderate ~250 (estimated) 7 High stability, low sedimentation
Water High 100 3 Poor compatibility with hydrophobic NPs
Ethanol High 78 4 Rapid evaporation, moderate stability
DMSO Very High 189 6 High polarity, but hygroscopic
Cyclohexane Low 81 2 Nonpolar, incompatible with TiO₂

*Stability scale: 1 (worst) to 7 (best), based on deposition rates from .

Research Findings :

  • This compound demonstrated the highest suspension stability for TiO₂ nanoparticles after ultrasonic treatment, outperforming water, ethanol, and cyclohexane due to its balanced polarity and compatibility with both organic and inorganic phases .
  • In contrast, DMSO’s hygroscopic nature limits its utility in anhydrous systems, while cyclohexane’s nonpolarity fails to disperse hydrophilic nanoparticles effectively.

Key Insights :

  • This compound achieves high yields in thiazolidine synthesis due to its ability to dissolve both amines and ethyl sulfenium salts without inducing side reactions, a limitation observed in DMF .
  • THF and dioxane require longer reaction times, likely due to lower polarity reducing reagent solubility.

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